molecular formula C9H8BrFO2 B1288596 Ethyl 5-bromo-2-fluorobenzoate CAS No. 612835-53-7

Ethyl 5-bromo-2-fluorobenzoate

Cat. No. B1288596
M. Wt: 247.06 g/mol
InChI Key: WYTDYNDPAJSCTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated and fluorinated compounds involves multiple steps, including bromination, hydrolysis, and cross-coupling reactions. For instance, the synthesis of 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile involves a Sonogashira coupling with 3-bromo-5-fluorobenzonitrile, starting from 4-bromo-2-formylthiazole, yielding the final product in 56% overall yield . Similarly, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene includes steps like bromination, cyanidation, methoxylation, hydrolysis, and esterification, achieving a purity of 99.8% . These methods could potentially be adapted for the synthesis of ethyl 5-bromo-2-fluorobenzoate.

Molecular Structure Analysis

The molecular structure of brominated and fluorinated aromatic compounds is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. The papers do not provide detailed molecular structure analysis of ethyl 5-bromo-2-fluorobenzoate, but the synthesis of related compounds suggests that halogen atoms are strategically placed to facilitate further chemical reactions .

Chemical Reactions Analysis

The chemical reactions involving brominated and fluorinated compounds can be quite diverse. For example, the 3-(bromomethylene)isobenzofuran-1(3H)-ones are synthesized through a regioselective 5-exo-dig bromocyclization and can undergo further transformations, such as palladium-catalyzed cross-coupling reactions or conversion to other heterocycles . These reactions demonstrate the reactivity of bromine and fluorine in aromatic compounds, which is likely to be relevant for ethyl 5-bromo-2-fluorobenzoate as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and fluorinated compounds are influenced by the presence of halogen atoms. These atoms can affect the boiling point, melting point, solubility, and reactivity of the compound. The provided papers do not detail the physical and chemical properties of ethyl 5-bromo-2-fluorobenzoate, but the high purity achieved in the synthesis of methyl 4-bromo-2-methoxybenzoate suggests that careful control of reaction conditions can lead to compounds with well-defined properties .

Scientific Research Applications

Synthesis and Characterization in Radioligand Imaging

Ethyl 5-bromo-2-fluorobenzoate plays a role in the synthesis of radioligands used in Positron Emission Tomography (PET) imaging. A study by Siméon et al. (2012) describes the synthesis of [11C]SP203, a radioligand for imaging brain metabotropic glutamate receptors. Precursors used in this synthesis involve bromo and fluoro substituted arenes, demonstrating the utility of Ethyl 5-bromo-2-fluorobenzoate in developing diagnostic tools in neuroscience (Siméon et al., 2012).

Role in Organic Synthesis

Ethyl 5-bromo-2-fluorobenzoate is utilized in various organic synthesis processes. Mongin and Schlosser (1996) demonstrated its use in regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes, a method significant in the creation of diverse organic compounds (Mongin & Schlosser, 1996). Additionally, Chapman et al. (1971) explored its applications in synthesizing pharmacologically active benzo[b]thiophen derivatives, highlighting its versatility in medicinal chemistry (Chapman et al., 1971).

Applications in Drug Discovery

In the field of drug discovery, Ethyl 5-bromo-2-fluorobenzoate has been employed in the novel synthesis of various compounds. Shaikh and Varvounis (2014) described its use in the synthesis of 3-substituted 2,3-dihydrobenzofurans, an approach potentially beneficial for discovering new therapeutic agents (Shaikh & Varvounis, 2014).

Development of Efficient Continuous-Flow Processes

Ethyl 5-bromo-2-fluorobenzoate also contributes to advancements in chemical process technology. Guo, Yu, and Su (2020) reported its role in developing efficient continuous-flow processes for the production of pharmaceutical intermediates, demonstrating its importance in industrial chemistry (Guo, Yu, & Su, 2020).

Contribution to Synthesis of Antagonists and Other Compounds

Its application extends to the synthesis of specific antagonists and other complex molecules. A study by W. and Mason (1998) involved its use in synthesizing a thromboxane receptor antagonist through a regioselective Heck cross-coupling strategy (W. & Mason, 1998).

Safety And Hazards

Ethyl 5-bromo-2-fluorobenzoate is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective equipment .

properties

IUPAC Name

ethyl 5-bromo-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTDYNDPAJSCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610850
Record name Ethyl 5-bromo-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-2-fluorobenzoate

CAS RN

612835-53-7
Record name Ethyl 5-bromo-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Shi, G Zhao, Y Lou, Y Wang, H Shao… - Chinese Journal of …, 2011 - Wiley Online Library
Three novel gem‐dimethyl C‐glucosides were designed as sodium‐glucose co‐transporter 2 (SGLT2) inhibitors, and their syntheses started from D‐glucose and three 2‐substituted‐5‐…
Number of citations: 7 onlinelibrary.wiley.com
MR Becker - 2016 - edoc.ub.uni-muenchen.de
The ortho-lithiation of arenes and heteroarenes is a powerful tool for the functionalization of unsaturated molecules. 67 TMPLi is an especially efficient base for such lithiations; 68 …
Number of citations: 4 edoc.ub.uni-muenchen.de

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